molecular formula C27H26N2O4S B11663046 Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11663046
M. Wt: 474.6 g/mol
InChI Key: ZAFLULYFGFXPHY-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE, typically involves several steps. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to produce these compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-Methylquinoline
  • 4-Hydroxyquinoline
  • 2,4-Diphenyl-2-methyl-1,2-dihydroquinoline

Uniqueness

METHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both quinoline and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)32-4)29-25(30)21-15-23(28-22-13-8-7-12-20(21)22)17-10-9-11-18(14-17)33-6-2/h7-15H,5-6H2,1-4H3,(H,29,30)

InChI Key

ZAFLULYFGFXPHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC)C

Origin of Product

United States

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